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Compound of Interest

Compound Name: Risedronic acid sodium

Cat. No.: B10787391 Get Quote

Introduction

Risedronic acid sodium, a pyridinyl bisphosphonate, is a potent inhibitor of bone resorption

used in the treatment and prevention of osteoporosis.[1] Accurate quantification of the active

pharmaceutical ingredient (API) in tablet formulations is crucial for ensuring product quality,

safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV)

detection is a widely used, robust, and reliable analytical technique for this purpose. This

document provides a detailed protocol for the quantification of risedronic acid sodium in

tablets using a validated reversed-phase HPLC-UV method, consistent with ICH guidelines.[2]

[3]

Chromatographic Method and Instrumentation
A reversed-phase HPLC method is employed for the separation and quantification of risedronic

acid. The method utilizes a C18 column with a buffered mobile phase, providing a rapid and

efficient analysis.

Table 1: HPLC-UV Chromatographic Conditions
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Parameter Specification

HPLC System
Agilent 1200 series or equivalent with
UV/DAD detector[2]

Column
Waters Atlantis dC18 (150 mm × 3.9 mm; 5 μm)

or equivalent[2][3]

Mobile Phase

Potassium phosphate buffer (pH 2.9) and

potassium edetate buffer (pH 9.5) (1:2 v/v), with

the final pH adjusted to 6.8 using phosphoric

acid[2][3]

Flow Rate 1.0 mL/min[2][3][4][5]

Injection Volume 20 µL[2]

Column Temperature 30 °C[2][3]

UV Detection 263 nm[2][3]

Run Time Approximately 3.0 minutes[2][3]

| Retention Time | Approximately 1.3 minutes[2] |

Note: Due to the chelating nature of bisphosphonates, using a bio-inert or non-metallic LC

system is recommended to avoid peak tailing and unspecific retention caused by interactions

with metal components.[6][7]

Experimental Protocols
2.1. Preparation of Mobile Phase and Solutions

Potassium Phosphate Buffer (pH 2.9): Prepare an aqueous solution of potassium phosphate

and adjust the pH to 2.9 with phosphoric acid.

Potassium Edetate Buffer (pH 9.5): Prepare an aqueous solution of potassium edetate

(EDTA potassium salt) and adjust the pH to 9.5.[8]
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Mobile Phase: Mix the Potassium Phosphate Buffer and Potassium Edetate Buffer in a 1:2

(v/v) ratio. Adjust the final pH of the mixture to 6.8 using phosphoric acid.[2][3] Filter the

mobile phase through a 0.45 µm membrane filter and degas before use.

Diluent: Deionized water can be used as the diluent for preparing standard and sample

solutions.[2]

2.2. Standard Solution Preparation

Standard Stock Solution (140 µg/mL): Accurately weigh about 14 mg of Risedronate Sodium

reference standard and transfer it into a 100 mL volumetric flask.[2]

Add approximately 70 mL of deionized water, sonicate to dissolve, and then dilute to the

mark with deionized water. Mix thoroughly.[2]

Working Standard Solutions (14-140 µg/mL): Prepare a series of at least five working

standard solutions by performing serial dilutions of the Standard Stock Solution with

deionized water to cover the desired concentration range (e.g., 14, 21, 42, 84, and 140

µg/mL).[2] These solutions are used to construct the calibration curve.

2.3. Sample Preparation (from Tablets)

Weigh and Crush: Take a representative number of tablets (e.g., ten tablets), weigh them,

and calculate the average tablet weight.[2] Finely crush the tablets into a homogeneous

powder using a mortar and pestle.

Dissolve and Extract: Accurately weigh a portion of the tablet powder equivalent to a specific

amount of risedronate sodium and transfer it to a suitable volumetric flask (e.g., 250 mL).[2]

Add approximately 150 mL of the mobile phase to the flask. Shake for 10 minutes and then

sonicate for a minimum of 5 minutes to ensure complete dissolution of the API.[2]

Dilute: Allow the solution to cool to room temperature and dilute to the final volume with the

mobile phase. Mix well.

Filter: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few

mL of the filtrate. The resulting clear solution is the test solution ready for injection.
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2.4. Analytical Procedure

System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through

the column until a stable baseline is achieved.

System Suitability: Inject the standard solution multiple times (e.g., five or six injections) to

verify the system's suitability for the analysis. Key parameters like peak area precision

(RSD), tailing factor, and theoretical plates should meet the predefined acceptance criteria

(e.g., RSD < 2.0%).

Calibration Curve: Inject each of the working standard solutions in triplicate. Plot a graph of

the mean peak area versus the concentration and perform a linear regression analysis to

obtain the calibration curve.

Sample Analysis: Inject the prepared sample solutions in triplicate.

Quantification: Calculate the concentration of risedronic acid sodium in the sample solution

using the linear regression equation obtained from the calibration curve. Determine the

amount of risedronic acid sodium per tablet based on the sample weight and average

tablet weight.

Method Validation Summary
The described HPLC-UV method has been validated according to ICH guidelines,

demonstrating its suitability for the intended purpose.[2][3] The quantitative results are

summarized below.

Table 2: Summary of Method Validation Parameters
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Parameter Result Specification

Linearity Range 14 - 140 µg/mL[2][3] -

Correlation Coefficient (r²) 0.9994[2][3] ≥ 0.999

Accuracy (% Recovery) 101.84%[2][3] 98.0 - 102.0%

Precision (% RSD) < 2.0% ≤ 2.0%

Limit of Detection (LOD) 0.254 µg/mL[6] Reportable

Limit of Quantification (LOQ) 0.849 µg/mL[6] Reportable

| Specificity | No interference from placebo or excipients observed. | No interference at the

retention time of the analyte. |

Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of risedronic acid
sodium in tablets.
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Caption: Workflow for Risedronic Acid Quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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